Ganoderlactone D

Description

Ganoderlactone D has been reported in Ganoderma lucidum with data available.

Properties

Molecular Formula |

C27H38O7 |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

(3S,5R,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione |

InChI |

InChI=1S/C27H38O7/c1-23(2)14-11-13(28)19-20(24(14,3)9-7-16(23)29)21(32)22(33)26(5)15(12-17(30)27(19,26)6)25(4)10-8-18(31)34-25/h13-16,22,28-29,33H,7-12H2,1-6H3/t13-,14-,15+,16-,22+,24-,25-,26-,27-/m0/s1 |

InChI Key |

OCCKLFZPYIWUFJ-WBLDVHJPSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1C[C@@H](C3=C2C(=O)[C@H]([C@]4([C@]3(C(=O)C[C@@H]4[C@@]5(CCC(=O)O5)C)C)C)O)O)(C)C)O |

Canonical SMILES |

CC1(C(CCC2(C1CC(C3=C2C(=O)C(C4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Ganoderlactone D: A Technical Overview of its Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderlactone D is a naturally occurring, highly oxygenated lanostane-type triterpenoid isolated from fungi of the Ganoderma genus, notably Ganoderma lucidum. These fungi have a long history of use in traditional medicine, and their bioactive constituents, including triterpenoids, are the subject of extensive scientific investigation for their potential therapeutic applications. This document provides a comprehensive technical overview of Ganoderlactone D, focusing on its chemical structure, physicochemical properties, and known biological activities, with a particular emphasis on its role as an α-glucosidase inhibitor and its potential modulation of key cellular signaling pathways.

Chemical Structure and Properties

Ganoderlactone D is characterized by a tetracyclic lanostane core with a lactone ring in its side chain. Its systematic IUPAC name is (3S,5R,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione[1].

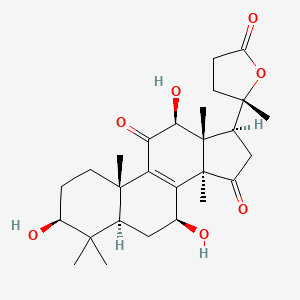

Below is a 2D representation of the chemical structure of Ganoderlactone D, generated using the DOT language.

Physicochemical Data

A summary of the key physicochemical properties of Ganoderlactone D is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₈O₇ | PubChem[1] |

| Molecular Weight | 474.6 g/mol | PubChem[1] |

| Exact Mass | 474.26175355 Da | PubChem[1] |

| Appearance | White to off-white powder | N/A |

| IUPAC Name | (3S,5R,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione | PubChem[1] |

Experimental Protocols

Isolation of Ganoderlactone D from Ganoderma lucidum

While a specific protocol for the isolation of Ganoderlactone D has not been detailed in the available literature, a general methodology for the extraction and purification of lanostane-type triterpenoids from Ganoderma species can be outlined as follows. This protocol is based on established methods for similar compounds.

Methodology:

-

Extraction: The air-dried and powdered fruiting bodies of Ganoderma lucidum are extracted exhaustively with an organic solvent such as ethanol or methanol at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The crude extract is suspended in water and partitioned successively with a solvent of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity. The triterpenoid fraction is typically enriched in the ethyl acetate layer.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) to separate the components into fractions.

-

Preparative HPLC: Fractions containing compounds with similar TLC profiles to known lanostane triterpenoids are further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable solvent system (e.g., methanol-water or acetonitrile-water).

-

Crystallization: The purified Ganoderlactone D is obtained by crystallization from a suitable solvent.

In Vitro α-Glucosidase Inhibition Assay

Ganoderlactone D has been identified as an inhibitor of yeast α-glucosidase. The following is a representative protocol for determining the α-glucosidase inhibitory activity of a test compound.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Test compound (Ganoderlactone D)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

96-well microplate reader

Procedure:

-

A solution of α-glucosidase in phosphate buffer is prepared.

-

The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with phosphate buffer to various concentrations.

-

In a 96-well plate, the enzyme solution is mixed with the test compound solution (or positive control/blank) and incubated for a short period.

-

The reaction is initiated by adding the pNPG substrate to the mixture.

-

The plate is incubated at a controlled temperature (e.g., 37°C).

-

The absorbance is measured at 405 nm at regular intervals. The amount of p-nitrophenol released is proportional to the enzyme activity.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Quantitative Data:

| Compound | IC₅₀ (μM) | Target |

| Ganoderlactone D | 41.7 | Yeast α-Glucosidase |

Biological Activity and Signaling Pathways

α-Glucosidase Inhibition

Ganoderlactone D exhibits inhibitory activity against yeast α-glucosidase, with an IC₅₀ value of 41.7 μM. α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, a key therapeutic target in the management of type 2 diabetes. The inhibitory action of Ganoderlactone D suggests its potential as a natural antidiabetic agent.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

While direct studies on Ganoderlactone D's effect on the PI3K/Akt/mTOR pathway are limited, extensive research on other triterpenoids isolated from Ganoderma species has demonstrated their ability to modulate this critical cellular signaling cascade. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is implicated in various diseases, including cancer.

Triterpenoids from Ganoderma lucidum have been shown to suppress the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and inhibition of tumor growth in various cancer cell lines. The proposed mechanism involves the downregulation of the phosphorylation of key proteins in the pathway, such as Akt and mTOR.

Conclusion

Ganoderlactone D is a promising bioactive triterpenoid from Ganoderma species with a well-defined chemical structure. Its demonstrated α-glucosidase inhibitory activity provides a strong rationale for further investigation into its potential as a therapeutic agent for type 2 diabetes. Furthermore, based on the activity of related compounds, its potential to modulate the PI3K/Akt/mTOR signaling pathway warrants exploration for applications in cancer research and other diseases characterized by aberrant cellular proliferation. Future studies should focus on elucidating the precise molecular mechanisms of its biological activities and evaluating its efficacy and safety in preclinical and clinical settings.

References

The Discovery and Origin of Ganoderlactone D in Ganoderma lucidum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderlactone D, a significant lanostane-type triterpenoid lactone from the medicinal mushroom Ganoderma lucidum, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Ganoderlactone D. It details the experimental protocols employed in its initial identification and summarizes the current understanding of its biosynthetic origin within the complex metabolic network of Ganoderma lucidum. Quantitative data from relevant studies are presented in a structured format for comparative analysis. Furthermore, key experimental workflows and the biosynthetic pathway are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Discovery and Initial Characterization

Ganoderlactone D was first isolated and identified by a team of Japanese scientists, Nishitoba, Sato, Shirasu, and Sakamura, in 1987. Their seminal work, published in Agricultural and Biological Chemistry, laid the foundation for future research on this compound. The discovery was part of a broader investigation into the novel triterpenoids present in the fruiting bodies of Ganoderma lucidum.

Isolation and Purification

The initial isolation of Ganoderlactone D involved a multi-step extraction and chromatographic process. The general workflow is outlined below.

Structural Elucidation

The determination of the chemical structure of Ganoderlactone D was achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

Table 1: Spectroscopic Data for Ganoderlactone D

| Spectroscopic Technique | Key Findings |

| Mass Spectrometry (MS) | Provided the molecular weight and elemental composition, establishing the molecular formula as C₂₇H₃₈O₇. |

| Infrared (IR) Spectroscopy | Indicated the presence of hydroxyl (-OH), carbonyl (C=O), and lactone functional groups. |

| ¹H NMR Spectroscopy | Revealed the number and connectivity of hydrogen atoms in the molecule, including characteristic signals for methyl groups, protons adjacent to hydroxyl and carbonyl groups, and protons within the lactone ring. |

| ¹³C NMR Spectroscopy | Determined the number of carbon atoms and their chemical environments, confirming the presence of the lanostane skeleton and the various functional groups. |

Origin and Biosynthesis

Ganoderlactone D, like other triterpenoids in Ganoderma lucidum, originates from the mevalonate (MVA) pathway. This fundamental metabolic pathway synthesizes the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The biosynthesis of the core triterpenoid skeleton proceeds through the cyclization of squalene, which is formed from the condensation of two farnesyl pyrophosphate (FPP) molecules. The cyclization of squalene epoxide, catalyzed by lanosterol synthase, yields lanosterol, the common precursor for all lanostane-type triterpenoids in fungi.

The subsequent conversion of lanosterol to Ganoderlactone D involves a series of complex and likely enzyme-catalyzed modifications, including oxidations, reductions, and rearrangements. While the complete enzymatic cascade leading specifically to Ganoderlactone D has not been fully elucidated, the proposed general pathway involves several key steps.

Ganoderlactone D: A Technical Overview of a Bioactive Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ganoderlactone D, a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum. This document summarizes its chemical properties, known biological activities, and relevant experimental methodologies, aiming to facilitate further research and drug development efforts.

Core Compound Data

Ganoderlactone D is a lanostane-type triterpenoid characterized by a lactone ring, a structural feature common to many bioactive compounds from Ganoderma species. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 1801934-15-5 | N/A |

| Molecular Formula | C₂₇H₃₈O₇ | N/A |

| Molecular Weight | 474.59 g/mol | N/A |

Biological Activity

Currently, the most well-documented biological activity of Ganoderlactone D is its inhibitory effect on yeast α-glucosidase. This enzyme is a key target in the management of type 2 diabetes, as its inhibition can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.

| Biological Target | Activity Type | Value | Organism |

| α-Glucosidase | Inhibition (IC₅₀) | 41.7 μM | Yeast |

Signaling Pathway Analysis

While specific signaling pathways for Ganoderlactone D have not been fully elucidated in the available literature, extensive research on structurally similar triterpenoids from Ganoderma lucidum, such as Ganoderic Acid D, provides valuable insights into its potential mechanisms of action. Ganoderic Acid D has been shown to modulate cellular stress and senescence through the activation of key signaling cascades. It is plausible that Ganoderlactone D may exert its biological effects through similar pathways.

One such pathway is the CaM/CaMKII/NRF2 signaling cascade , which plays a crucial role in cellular antioxidant responses and protection against oxidative stress-induced senescence.

Caption: Proposed CaM/CaMKII/NRF2 signaling pathway for Ganoderlactone D.

Experimental Protocols

The following is a detailed methodology for the in vitro α-glucosidase inhibition assay, a key experiment for evaluating the biological activity of Ganoderlactone D.

α-Glucosidase Inhibition Assay Protocol

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 6.8).

-

Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.2 U/mL.

-

Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to a final concentration of 2 mM.

-

Prepare a stock solution of Ganoderlactone D in DMSO and make serial dilutions with the phosphate buffer to achieve the desired test concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the phosphate buffer.

-

Add 20 µL of the Ganoderlactone D solution at various concentrations to the respective wells.

-

Add 20 µL of the α-glucosidase enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na₂CO₃) solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

-

A control is run with DMSO instead of the inhibitor. A blank is run without the enzyme.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentrations.

-

Experimental Workflow

The general workflow for the investigation of a natural product like Ganoderlactone D, from isolation to biological characterization, is depicted below.

Caption: General experimental workflow for Ganoderlactone D research.

The Biosynthesis of Ganoderlactone D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Ganoderlactone D, a bioactive triterpenoid lactone derived from fungi of the Ganoderma genus. While the complete enzymatic sequence leading to Ganoderlactone D has not been fully elucidated, this document synthesizes available research on ganoderic acid biosynthesis to propose a putative pathway, present relevant quantitative data, and detail the experimental protocols essential for research in this field.

Introduction to Ganoderlactone D

Ganoderlactone D is a highly oxygenated lanostane-type triterpenoid found in medicinal mushrooms such as Ganoderma lucidum.[1] Triterpenoids from Ganoderma species, collectively known as ganoderic acids and their derivatives, are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-tumor, anti-HIV-1, and anti-complement properties.[2] Ganoderlactone D, specifically, has demonstrated inhibitory effects against yeast α-Glucosidase, suggesting potential applications in managing type-2 diabetes.[3] The complex structure of these molecules, derived from the cyclization of squalene, undergoes extensive post-modification, primarily through the action of cytochrome P450 enzymes, resulting in a vast diversity of compounds.[4][5]

The Putative Biosynthetic Pathway of Ganoderlactone D

The biosynthesis of all Ganoderma triterpenoids originates from the mevalonate (MVA) pathway, which produces the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6][7] These precursors are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene. Squalene is then epoxidized and cyclized by lanosterol synthase to form the foundational triterpenoid skeleton, lanosterol.[6]

From lanosterol, a cascade of oxidative reactions, including hydroxylations, carboxylations, and ketone formations, is catalyzed by a suite of cytochrome P450 monooxygenases (CYP450s) and other enzymes to generate the vast array of ganoderic acids.[4][8] The specific sequence of enzymatic steps from lanosterol to Ganoderlactone D is currently speculative. However, based on the known structures of related ganoderic acids, a putative pathway can be proposed.

The structure of Ganoderlactone D features hydroxyl groups at C-3, C-7, and C-12, ketones at C-11 and C-15, and a distinctive γ-lactone ring formed from the side chain. This suggests a pathway involving multiple, specific oxidation events on a lanosterol-derived intermediate. One plausible precursor is Ganoderic Acid D, which shares the core ring structure and some oxygenation patterns. The formation of the lactone ring is a critical, yet uncharacterized, step.

Below is a diagram illustrating the initial, confirmed stages of the pathway leading to lanosterol and a subsequent putative pathway from a generalized ganoderic acid intermediate to Ganoderlactone D.

Quantitative Data on Ganoderic Acid Biosynthesis

While specific kinetic data for the enzymes in the Ganoderlactone D pathway are not available, studies on related pathways provide valuable insights. Heterologous expression of Ganoderma lucidum enzymes in hosts like Saccharomyces cerevisiae has enabled the quantification of certain reaction steps.

| Enzyme | Substrate | Product | Titer/Yield | Host Organism | Reference |

| CYP5150L8 | Lanosterol | 3-hydroxy-lanosta-8, 24-dien-26 oic acid (HLDOA) | 14.5 mg/L | S. cerevisiae | [9][10] |

| CYP5139G1 | HLDOA | 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) | 2.2 mg/L | S. cerevisiae | [11] |

This table highlights the yields achieved for early-stage ganoderic acid precursors in engineered yeast systems. The multi-step conversion of lanosterol into HLDOA is catalyzed entirely by CYP5150L8.[9]

Experimental Protocols

The elucidation of triterpenoid biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are representative protocols for key experiments.

Protocol 1: Extraction and Isolation of Triterpenoids from Ganoderma

This protocol describes a general method for the extraction and chromatographic separation of triterpenoid compounds.

-

Material Preparation: Obtain dried and powdered fruiting bodies of Ganoderma lucidum.

-

Extraction:

-

Submerge 1 kg of the powdered material in 20 L of 80% ethanol.

-

Perform extraction in a water bath at 60°C for 3 hours with constant stirring.

-

Filter the mixture to separate the extract from the solid residue. Repeat the extraction process twice more.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Dissolve the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on polarity.[12]

-

Concentrate the ethyl acetate fraction, which is typically enriched with triterpenoids.

-

-

Column Chromatography:

-

Apply the concentrated ethyl acetate fraction to a silica gel column.

-

Elute the column with a gradient of chloroform-methanol or a similar solvent system, starting with 100% chloroform and gradually increasing the methanol concentration.[13]

-

Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

-

-

Purification (Semi-preparative HPLC):

-

Pool fractions containing compounds of interest.

-

Perform further purification using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column.

-

Use a gradient elution of acetonitrile and 0.5% aqueous acetic acid as the mobile phase to isolate pure compounds like Ganoderlactone D.[14]

-

Protocol 2: Structural Elucidation by Spectroscopy

This protocol outlines the use of mass spectrometry and NMR to identify the chemical structure of an isolated compound.[1][15]

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

-

Analyze the sample using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the precise molecular weight and deduce the molecular formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the pure compound in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D NMR: Obtain ¹H NMR and ¹³C NMR spectra to identify the types and numbers of protons and carbons.

-

2D NMR: Perform experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.

-

-

Data Analysis:

-

Integrate all spectroscopic data (MS, ¹H, ¹³C, COSY, HSQC, HMBC) to assemble the final chemical structure.

-

Compare the obtained spectral data with published literature values for known compounds to confirm the identity of Ganoderlactone D.[1]

-

Experimental and Logical Workflows

The process of identifying and characterizing a biosynthetic pathway involves a logical progression from extraction to functional genomics.

Conclusion

The biosynthesis of Ganoderlactone D is a complex process involving the core mevalonate pathway followed by a series of largely uncharacterized, highly specific oxidative modifications of the lanosterol skeleton. While the precise enzymes and intermediates remain a subject of ongoing research, the identification of key CYP450s in the broader ganoderic acid network provides a strong foundation for future studies. The heterologous expression of candidate genes in microbial hosts stands out as a powerful strategy to functionally characterize the missing enzymatic steps. A complete elucidation of this pathway will not only deepen our understanding of fungal secondary metabolism but also enable the metabolic engineering of microorganisms for the sustainable and scalable production of Ganoderlactone D and other valuable triterpenoids for pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Triterpenoids from the spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis of the γ-Lactone-Ring Formation in Ascorbic Acid Biosynthesis by the Senescence Marker Protein-30/Gluconolactonase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]

- 7. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jeffleenovels.com [jeffleenovels.com]

- 10. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. doaj.org [doaj.org]

- 15. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Ganoderlactone D: A Preliminary Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderlactone D, a lanostane-type triterpenoid isolated from Ganoderma lucidum, has emerged as a compound of significant interest in oncological research. This technical guide provides a preliminary overview of the therapeutic potential of Ganoderlactone D (interchangeably referred to as Ganoderic Acid D in some literature), with a specific focus on its activity in esophageal squamous cell carcinoma (ESCC). This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in its mechanism of action. The primary mode of action for Ganoderlactone D appears to be the induction of synergistic apoptosis and autophagic cell death through the inhibition of the PI3K/AKT/mTOR signaling pathway.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of Ganoderlactone D have been evaluated across various cancer cell lines. The following tables summarize the available quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of Ganoderlactone D (Ganoderic Acid D)

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |

| HeLa | Cervical Cancer | 17.3 ± 0.3 µM | 48 hours | [1] |

| HepG2 | Liver Cancer | 0.14 µg/mL | Not Specified | [2] |

| Caco-2 | Colorectal Cancer | 0.02 µg/mL | Not Specified | [2] |

Table 2: Effects of Ganoderic Acid D on Esophageal Squamous Carcinoma Cells (EC9706 & Eca109)

| Concentration | Treatment Duration | Effect | Reference |

| 10, 20, 40 µM | 24 hours | Inhibition of cell proliferation, induction of apoptosis and autophagic cell death. | [3] |

Note: Specific quantitative data on the percentage of cell viability reduction and apoptosis for ESCC cells were not available in the reviewed literature at the time of this report.

Signaling Pathway

Ganoderlactone D exerts its anti-cancer effects primarily by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.

Caption: Ganoderlactone D inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of Ganoderlactone D's therapeutic potential.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Steps:

-

Cell Culture: Esophageal squamous carcinoma cells (EC9706 and Eca109) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Ganoderlactone D (typically 0, 10, 20, and 40 µM) and incubated for 24 hours.

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.

-

Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.

Western Blot Analysis

This technique is employed to detect and quantify the expression levels of specific proteins within a cell lysate, providing insights into the molecular mechanisms of drug action.

Detailed Steps:

-

Cell Lysis: Following treatment with Ganoderlactone D, ESCC cells are washed with cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, Beclin-1, p62, LC3-I/II, and GAPDH as a loading control).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels of target proteins are normalized to the loading control.

Conclusion and Future Directions

The preliminary research strongly suggests that Ganoderlactone D holds therapeutic potential as an anti-cancer agent, particularly in esophageal squamous cell carcinoma. Its ability to induce both apoptosis and autophagy via the PI3K/AKT/mTOR signaling pathway highlights a multifaceted mechanism of action. However, further in-depth studies are required to fully elucidate its efficacy and safety profile. Future research should focus on:

-

Determining the precise IC50 values of Ganoderlactone D in a broader range of ESCC cell lines.

-

Conducting in vivo studies using animal models to evaluate the anti-tumor effects, pharmacokinetics, and potential toxicity of Ganoderlactone D.

-

Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.

-

Exploring the detailed molecular interactions between Ganoderlactone D and the components of the PI3K/AKT/mTOR pathway.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of Ganoderlactone D. The provided data, protocols, and pathway diagrams offer a structured starting point for further investigation into this promising natural compound.

References

Ganoderlactone D: A Technical Review of Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderlactone D is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. As a member of the diverse family of Ganoderma triterpenoids, which are known for their broad spectrum of pharmacological activities, Ganoderlactone D has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing scientific literature on Ganoderlactone D, focusing on its biological activities, and where data is limited, drawing comparisons with the closely related and more extensively studied compound, Ganoderic Acid D. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes key signaling pathways associated with related Ganoderma triterpenoids to inform future research and drug development efforts.

Quantitative Biological Data

The currently available quantitative data for the biological activity of Ganoderlactone D is limited. The primary reported activity is its inhibitory effect on yeast α-glucosidase. Further research is required to expand the quantitative pharmacological profile of this compound.

Table 1: Enzyme Inhibition Data for Ganoderlactone D

| Target Enzyme | Test System | IC50 Value | Reference |

| α-Glucosidase | Yeast | 41.7 μM | [1] |

Experimental Protocols

Detailed experimental protocols for studies specifically investigating Ganoderlactone D are not extensively reported in the available literature. However, based on the reported α-glucosidase inhibitory activity, a general protocol for such an assay is described below. This protocol is a standard method and is representative of the type of experiment used to generate the existing data.

α-Glucosidase Inhibition Assay (General Protocol)

This assay is designed to determine the concentration of an inhibitor (in this case, Ganoderlactone D) that is required to inhibit 50% of the α-glucosidase enzyme activity (IC50).

Materials:

-

α-Glucosidase from baker's yeast (Saccharomyces cerevisiae)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Ganoderlactone D (or test compound)

-

Acarbose (positive control)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare a stock solution of pNPG in phosphate buffer.

-

Prepare a series of dilutions of Ganoderlactone D and acarbose in the appropriate solvent (e.g., DMSO), and then dilute further in phosphate buffer.

-

-

Assay in 96-Well Plate:

-

To each well, add a solution of the test compound (Ganoderlactone D) or control (acarbose or buffer for negative control).

-

Add the α-glucosidase solution to each well and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the pNPG solution to each well.

-

Incubate the plate for another defined period (e.g., 20 minutes) at the same temperature.

-

Stop the reaction by adding a solution such as sodium carbonate (Na2CO3).

-

-

Data Analysis:

-

Measure the absorbance of the yellow p-nitrophenol product at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways of Related Ganoderma Triterpenoids

While specific signaling pathways for Ganoderlactone D have not been elucidated in the reviewed literature, extensive research on the closely related compound, Ganoderic Acid D , has identified its involvement in key cellular signaling cascades. These findings provide a valuable framework for hypothesizing and investigating the potential mechanisms of action of Ganoderlactone D.

CaM/CaMKII/NRF2 Signaling Pathway (as described for Ganoderic Acid D)

Ganoderic Acid D has been shown to prevent oxidative stress-induced senescence in mesenchymal stem cells by activating the CaM/CaMKII/NRF2 signaling pathway.[2] This pathway is crucial for cellular antioxidant responses.

Caption: Ganoderic Acid D activates the CaM/CaMKII/NRF2 pathway to combat senescence.

mTOR Signaling Pathway (as described for Ganoderic Acid D)

In the context of cancer cells, Ganoderic Acid D has been reported to downregulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

Caption: Ganoderic Acid D inhibits the PI3K/AKT/mTOR pathway, promoting apoptosis.

Conclusion and Future Directions

Ganoderlactone D is a promising bioactive compound from Ganoderma lucidum. However, the current body of scientific literature on its specific biological activities and mechanisms of action is nascent. The reported α-glucosidase inhibitory activity suggests potential applications in the management of carbohydrate metabolism disorders.

Future research should focus on:

-

Expanding the Pharmacological Profile: Screening Ganoderlactone D against a wider range of biological targets to identify novel activities.

-

Quantitative Studies: Conducting detailed dose-response studies to determine the potency and efficacy of Ganoderlactone D in various in vitro and in vivo models.

-

Mechanistic Elucidation: Investigating the specific molecular targets and signaling pathways modulated by Ganoderlactone D, drawing inspiration from the findings for related compounds like Ganoderic Acid D.

-

Preclinical Development: Evaluating the pharmacokinetic and toxicological properties of Ganoderlactone D to assess its potential as a drug candidate.

A more in-depth understanding of Ganoderlactone D will be critical to unlocking its full therapeutic potential. The information provided in this guide serves as a foundation for guiding these future research endeavors.

References

- 1. Ganoderic acid D prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acid D prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganoderlactone D: A Technical Guide to Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderlactone D is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This complex natural product has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the solubility of Ganoderlactone D in various organic solvents, outlines experimental protocols for its solubility determination, and explores its known biological signaling pathways.

Solubility Profile of Ganoderlactone D

Currently, publicly available quantitative solubility data for Ganoderlactone D is limited. However, based on information from chemical suppliers and related literature on similar triterpenoids, a qualitative solubility profile has been established.

Table 1: Qualitative Solubility of Ganoderlactone D in Common Organic Solvents

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble[2] |

Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but the exact concentration at saturation is not specified in the available literature.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental methodologies, adapted from established protocols for other triterpenoids, are recommended.

Protocol 1: Isothermal Shake-Flask Method

This gravimetric method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Workflow for Isothermal Shake-Flask Method

Caption: Workflow for determining solubility using the isothermal shake-flask method.

Methodology:

-

Preparation: An excess amount of Ganoderlactone D is added to a vial containing a known volume of the organic solvent to be tested.

-

Equilibration: The vial is sealed and placed in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: The resulting suspension is allowed to stand, and the supernatant is carefully filtered (e.g., using a 0.45 µm PTFE syringe filter) to remove any undissolved solid.

-

Quantification: A precise volume of the clear, saturated solution is transferred to a pre-weighed vial. The solvent is then evaporated under a stream of nitrogen or in a vacuum oven. The vial is re-weighed, and the mass of the dissolved Ganoderlactone D is determined.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

Protocol 2: UV-Visible Spectroscopy Method

This method is suitable for compounds with a chromophore and can be a more rapid technique for determining solubility.

Workflow for UV-Visible Spectroscopy Method

Caption: Workflow for determining solubility using UV-Visible Spectroscopy.

Methodology:

-

Calibration Curve: A series of standard solutions of Ganoderlactone D with known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the isothermal shake-flask method.

-

Measurement: The saturated solution is filtered, and a sample is diluted with the solvent to bring its absorbance within the linear range of the calibration curve. The absorbance of the diluted sample is then measured.

-

Calculation: The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

Biological Signaling Pathways

Ganoderlactone D and related ganoderic acids have been reported to modulate several key signaling pathways implicated in inflammation and cancer.

NF-κB Signaling Pathway

In vitro and in vivo studies suggest that Ganoderlactone D may exert its anti-inflammatory and anti-tumor effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

Proposed Inhibition of NF-κB Pathway by Ganoderlactone D

Caption: Ganoderlactone D may inhibit the NF-κB pathway by targeting IKK.

NRF2-Mediated Antioxidant Response

Studies on the related compound, Ganoderic Acid D, have elucidated its role in protecting against oxidative stress-induced senescence through the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This can occur via the PERK/NRF2 and CaM/CaMKII/NRF2 axes. Activation of NRF2 leads to its translocation into the nucleus and the subsequent expression of antioxidant enzymes.

Activation of NRF2 Pathway by Ganoderic Acid D

Caption: Ganoderic Acid D activates the NRF2 antioxidant pathway.

Conclusion

Ganoderlactone D is a promising natural product with significant therapeutic potential. While quantitative data on its solubility remains to be fully elucidated, this guide provides researchers with the necessary qualitative information and experimental protocols to pursue further studies. The elucidation of its inhibitory effects on the NF-κB pathway and the antioxidant response mediated by related compounds highlights the importance of continued research into the mechanisms of action of these complex triterpenoids.

References

Ganoderlactone D: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderlactone D is a naturally occurring triterpenoid compound isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. This guide provides a comprehensive overview of its known physical and chemical properties, as well as its emerging biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

Ganoderlactone D is a complex organic molecule with a tetracyclic triterpenoid core structure. Its fundamental physical and chemical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₃₈O₇ | [1][2] |

| Molecular Weight | 474.59 g/mol | [2][3] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4][5] |

| CAS Number | 1801934-15-5 | [2][3][4] |

| Melting Point | Data not available in the searched literature. | |

| Spectroscopic Data | Specific experimental ¹H NMR, ¹³C NMR, and IR spectra for Ganoderlactone D are not readily available in the searched literature. General principles for interpreting such spectra for related compounds are described in the experimental protocols section. |

Biological Activities and Signaling Pathways

Ganoderlactone D has demonstrated promising biological activities, particularly in the areas of enzyme inhibition and cellular protection against oxidative stress.

α-Glucosidase Inhibition

Ganoderlactone D has been shown to inhibit the activity of yeast α-glucosidase, an enzyme involved in carbohydrate digestion.[2][3][6] This inhibitory action suggests a potential therapeutic application in the management of type 2 diabetes by delaying glucose absorption.

Protection against Oxidative Stress-Induced Senescence

Research has highlighted the protective effects of Ganoderlactone D and the closely related Ganoderic Acid D against premature senescence in human amniotic mesenchymal stem cells (hAMSCs) induced by oxidative stress.[7][8][9] This effect is mediated through the activation of key cellular signaling pathways.

Ganoderlactone D has been implicated in the activation of the PERK/NRF2 signaling pathway.[8] This pathway plays a crucial role in the cellular response to endoplasmic reticulum (ER) stress and oxidative stress. Activation of NRF2, a master regulator of antioxidant responses, leads to the expression of various protective genes.

Further studies have revealed that Ganoderic Acid D, a structurally similar compound, targets the 14-3-3ε protein, leading to the activation of the Ca²⁺/calmodulin (CaM)/CaM-dependent protein kinase II (CaMKII)/NRF2 signaling axis.[7][9] This pathway also culminates in the nuclear translocation of NRF2 and the subsequent expression of antioxidant genes, thereby protecting cells from oxidative damage.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of Ganoderlactone D. These protocols are based on established methods and can be adapted for specific research needs.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of Ganoderlactone D on α-glucosidase activity.

Materials:

-

Yeast α-glucosidase (e.g., from Saccharomyces cerevisiae)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Ganoderlactone D

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

-

Acarbose (positive control)

-

DMSO (for dissolving Ganoderlactone D)

Procedure:

-

Prepare a stock solution of Ganoderlactone D in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired test concentrations.

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (e.g., 1 U/mL in buffer), and 20 µL of the Ganoderlactone D solution at various concentrations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (e.g., 1 mM in buffer) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

A control is run with DMSO instead of the inhibitor. A blank is prepared without the enzyme.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis of PERK and NRF2

This protocol describes the detection of changes in the expression and phosphorylation of PERK and NRF2 in cells treated with Ganoderlactone D.

Materials:

-

Cell line (e.g., human amniotic mesenchymal stem cells)

-

Ganoderlactone D

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-PERK, anti-phospho-PERK, anti-NRF2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with Ganoderlactone D at various concentrations for a specified time.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Immunofluorescence for NRF2 Nuclear Translocation

This method is used to visualize the movement of NRF2 from the cytoplasm to the nucleus upon treatment with Ganoderlactone D.

Materials:

-

Cells grown on coverslips

-

Ganoderlactone D

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking solution (e.g., BSA in PBS)

-

Primary antibody (anti-NRF2)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with Ganoderlactone D.

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding with blocking solution.

-

Incubate with the primary anti-NRF2 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize and capture images using a fluorescence microscope. The co-localization of the NRF2 signal with the DAPI signal indicates nuclear translocation.

Conclusion

Ganoderlactone D is a promising natural product with demonstrated α-glucosidase inhibitory activity and cytoprotective effects against oxidative stress. Its ability to modulate the PERK/NRF2 and CaM/CaMKII/NRF2 signaling pathways highlights its potential for further investigation in the context of metabolic and age-related diseases. The experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted biological activities of this intriguing triterpenoid. Further research is warranted to fully elucidate its therapeutic potential, including the determination of its complete spectroscopic profile and in vivo efficacy.

References

- 1. scielo.br [scielo.br]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000150) [hmdb.ca]

- 5. In vitro α-glucosidase inhibitory assay [protocols.io]

- 6. Measurement of Intracellular ROS in Caenorhabditis elegans Using 2’,7’-Dichlorodihydrofluorescein Diacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 9. Ganoderlactone D - CD BioSustainable [sustainable-bio.com]

The Occurrence and Quantification of Ganoderlactone D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderlactone D is a highly oxygenated lanostane-type triterpenoid isolated from fungi of the Ganoderma genus, most notably Ganoderma lucidum. As a member of the broader class of Ganoderma triterpenoids, which includes the closely related ganoderic acids, Ganoderlactone D is of significant interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental protocols related to Ganoderlactone D and associated bioactive triterpenoids. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, mycology, and drug discovery.

Natural Sources and Abundance

Ganoderlactone D has been identified as a constituent of Ganoderma lucidum, a well-studied medicinal mushroom. While extensive quantitative data for Ganoderlactone D is not widely available in the public domain, studies on the closely related and often co-isolated ganoderic acids provide valuable insights into the distribution and concentration of these triterpenoids within Ganoderma species.

The concentration of these compounds can vary significantly depending on the Ganoderma species, the specific part of the fruiting body, and the growth stage of the fungus. For instance, in a study on Ganoderma applanatum, the highest concentration of triterpenoid acids was found in the tubes of the fruiting body, followed by the dark context layer of the young pileus[1].

Quantitative Data for Ganoderic Acid D in Ganoderma lucidum

The following table summarizes the quantitative data available for Ganoderic Acid D, a structurally related triterpenoid, in Ganoderma lucidum. This data is presented to offer a comparative reference for the potential abundance of related triterpenoids like Ganoderlactone D.

| Ganoderma Species | Strain/Origin | Part of Fungus | Growth Stage | Ganoderic Acid D Content (mg/g dry weight) | Reference |

| Ganoderma lucidum | BMC9049 | Fruiting Body | Stage 5 of 6 (spore-ejected) | Highest concentration observed at this stage | [2] |

| Ganoderma lucidum | Not Specified | Fruiting Body | Not Specified | Present, but not individually quantified | [3] |

Experimental Protocols

The isolation and quantification of Ganoderlactone D and other Ganoderma triterpenoids typically involve solvent extraction followed by chromatographic separation and analysis.

General Extraction of Triterpenoids from Ganoderma lucidum

This protocol is based on a method optimized for the extraction of ganoderic acids, including Ganoderic Acid D, from the fruiting bodies of Ganoderma lucidum[3].

-

Sample Preparation: Air-dried fruiting bodies of Ganoderma lucidum are ground into a fine powder.

-

Extraction: The powdered sample is extracted with 100% ethanol at 60.22°C for 6 hours. This optimized condition has been shown to increase the yield of reference triterpenoids[3].

-

Filtration and Concentration: The ethanolic extract is filtered and then concentrated under reduced pressure to yield a crude triterpenoid-enriched extract.

Isolation of Ganoderic Acids by Flash Chromatography

The crude extract can be further fractionated using flash chromatography to isolate individual compounds[3].

-

Column Preparation: A flash chromatography column is packed with silica gel.

-

Elution: The crude extract is loaded onto the column and eluted with a gradient of solvents, typically a mixture of hexane, ethyl acetate, and methanol.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds of interest.

-

Purification: Fractions containing the desired triterpenoids, such as Ganoderic Acid D, are pooled and may require further purification by techniques like preparative high-performance liquid chromatography (HPLC).

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method has been developed for the quantitative determination of several ganoderic acids, including Ganoderic Acid D[2].

-

Column: Agilent Zorbax SB-C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A linear gradient of acetonitrile and 0.03% aqueous phosphoric acid (v/v).

-

Flow Rate: 1.0 ml/min.

-

Detection: UV detector set at 252 nm.

-

Quantification: Calibration curves are generated using purified standards of the respective ganoderic acids.

Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms and signaling pathways through which Ganoderma triterpenoids, particularly Ganoderic Acid D, exert their biological effects.

mTOR Signaling Pathway in Cancer

Ganoderic Acid D has been shown to downregulate the expression of phosphorylated proteins in the mTOR signaling pathway, including PI3K, AKT, and mTOR itself. This action promotes apoptosis and autophagic cell death in esophageal squamous cell carcinoma cells, suggesting its potential as an adjuvant anti-cancer agent[4].

References

- 1. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderlactone D | C27H38O7 | CID 122184970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]

In Vivo Anti-Aging Potential of Ganoderlactone D: A Technical Overview

For Immediate Release

Zunyi, China - Early in vivo research highlights the promising anti-aging capabilities of Ganoderlactone D (also referred to as Ganoderic Acid D), a triterpenoid derived from the mushroom Ganoderma lucidum. A key study conducted in a d-galactose-induced aging mouse model demonstrated that Ganoderlactone D mitigates aging-related biomarkers by activating a specific cellular signaling pathway. This technical guide provides an in-depth analysis of the experimental protocols, quantitative outcomes, and the underlying molecular mechanisms of this pivotal preclinical study for researchers, scientists, and drug development professionals.

Summary of Quantitative In Vivo Data

The in vivo efficacy of Ganoderlactone D was assessed by measuring its impact on various serum and tissue biomarkers associated with aging. The compound was administered orally to d-galactose-induced aging mice at low, medium, and high doses. The results, as summarized below, indicate a significant dose-dependent improvement in antioxidant capacity and a reduction in markers of oxidative stress.

| Biomarker | Control Group (Normal) | Model Group (d-galactose) | Low-Dose GA-D (15 mg/kg/day) | Medium-Dose GA-D (30 mg/kg/day) | High-Dose GA-D (60 mg/kg/day) |

| Serum Total Antioxidant Capacity (T-AOC) (U/mL) | Data not provided | Significantly decreased vs. Control | Increased vs. Model | Increased vs. Model | Significantly increased vs. Model |

| Serum Superoxide Dismutase (SOD) (U/mL) | Data not provided | Significantly decreased vs. Control | Increased vs. Model | Increased vs. Model | Significantly increased vs. Model |

| Serum Glutathione Peroxidase (GSH-Px) (U/mL) | Data not provided | Significantly decreased vs. Control | Increased vs. Model | Increased vs. Model | Significantly increased vs. Model |

| Serum Malondialdehyde (MDA) (nmol/mL) | Data not provided | Significantly increased vs. Control | Decreased vs. Model | Decreased vs. Model | Significantly decreased vs. Model |

GA-D: Ganoderic Acid D (Ganoderlactone D)

Experimental Protocols

Animal Model and Housing

-

Animal Species: Kunming mice

-

Gender: Male

-

Age: 6-8 weeks

-

Housing: Mice were housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. They had free access to standard chow and water.

d-Galactose-Induced Aging Model

-

Induction: Mice in the model and treatment groups were subcutaneously injected with d-galactose (100 mg/kg body weight) daily for 8 weeks to induce a state of accelerated aging.

-

Control: The control group received subcutaneous injections of normal saline.

Ganoderlactone D Administration

-

Route of Administration: Oral gavage.

-

Dosage Groups:

-

Low-dose: 15 mg/kg/day

-

Medium-dose: 30 mg/kg/day

-

High-dose: 60 mg/kg/day

-

-

Duration: Ganoderlactone D was administered daily for the same 8-week period as the d-galactose injections.

Biomarker Analysis

-

At the end of the 8-week treatment period, blood samples were collected from the mice.

-

Serum levels of T-AOC, SOD, GSH-Px, and MDA were measured using commercially available assay kits.

-

Bone marrow mesenchymal stem cells (BMSCs) were also isolated to assess cellular senescence markers.

Signaling Pathway and Experimental Workflow

The anti-aging effects of Ganoderlactone D are attributed to its activation of the 14-3-3ε/CaM/CaMKII/Nrf2 signaling pathway.[1] This pathway plays a crucial role in cellular antioxidant responses.

Caption: Ganoderlactone D signaling pathway in anti-aging.

The experimental workflow for the in vivo study is outlined in the following diagram.

Caption: In vivo experimental workflow for Ganoderlactone D.

References

Potential Pharmacological Targets of Ganoderlactone D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderlactone D, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, represents a promising yet underexplored natural product with potential therapeutic applications. Triterpenoids from Ganoderma species are known to possess a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacological targets of Ganoderlactone D, with a focus on its enzyme inhibitory activities. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Quantitative Pharmacological Data

The primary pharmacological activities reported for Ganoderlactone D and its close derivatives are centered on enzyme inhibition. The available quantitative data from in vitro assays are summarized below for comparative analysis.

| Compound | Target Enzyme | IC50 (μM) | Source Organism of Enzyme |

| Ganoderlactone D | α-Glucosidase | 41.7 | Yeast |

| 7-Oxo-ganoderlactone D | Acetylcholinesterase (AChE) | 91.2 | Not Specified |

| 21-Hydroxyganoderlactone D | Acetylcholinesterase (AChE) | 177.0 | Not Specified |

Potential Pharmacological Targets and Mechanisms of Action

α-Glucosidase Inhibition: A Potential Target for Diabetes Management

Ganoderlactone D has demonstrated inhibitory activity against yeast α-glucosidase with an IC50 value of 41.7 μM.[1][2][3] α-Glucosidase is a key enzyme in the digestion of carbohydrates, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibition of this enzyme can delay carbohydrate absorption, leading to a reduction in postprandial blood glucose levels. This mechanism of action is a well-established therapeutic strategy for the management of type 2 diabetes mellitus. The inhibitory effect of Ganoderlactone D on α-glucosidase suggests its potential as a lead compound for the development of novel antidiabetic agents.

Acetylcholinesterase Inhibition: Implications for Neurodegenerative Diseases

Derivatives of Ganoderlactone D, specifically 7-Oxo-ganoderlactone D and 21-Hydroxyganoderlactone D, have been shown to inhibit acetylcholinesterase (AChE). AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic approach used in the management of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits. While the inhibitory potency of these derivatives is moderate, the findings suggest that the Ganoderlactone D scaffold may be a valuable starting point for the design of more potent and selective AChE inhibitors.

Experimental Protocols

The following are representative experimental protocols for the determination of α-glucosidase and acetylcholinesterase inhibitory activities. It is important to note that the specific details of the protocols used to obtain the IC50 values for Ganoderlactone D and its derivatives were not available in the public domain and the following are based on established methodologies.

Representative Protocol for α-Glucosidase Inhibition Assay

This protocol is based on the spectrophotometric determination of the product of the enzymatic reaction, p-nitrophenol.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Ganoderlactone D (or test compound)

-

Sodium phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of Ganoderlactone D in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of sodium phosphate buffer (100 mM, pH 6.8).

-

Add 10 µL of the Ganoderlactone D solution at various concentrations.

-

Add 20 µL of α-glucosidase solution (1.0 U/mL in phosphate buffer) to each well.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer).

-

Incubate the reaction mixture at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution (0.1 M).

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

A control is run without the inhibitor. The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Representative Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the measurement of the formation of 5-thio-2-nitrobenzoate, a colored product of the reaction between thiocholine (from the hydrolysis of acetylthiocholine) and DTNB.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Ganoderlactone D derivative (or test compound)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the Ganoderlactone D derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 140 µL of Tris-HCl buffer (100 mM, pH 8.0).

-

Add 20 µL of the test compound solution at various concentrations.

-

Add 10 µL of AChE solution (0.5 U/mL in Tris-HCl buffer).

-

Mix and incubate at 25°C for 15 minutes.

-

Add 10 µL of DTNB solution (10 mM in Tris-HCl buffer).

-

Initiate the reaction by adding 20 µL of ATCI solution (10 mM in Tris-HCl buffer).

-

Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

A control is run without the inhibitor. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways: Current Knowledge and Future Directions

To date, there is no published research specifically elucidating the effects of Ganoderlactone D on cellular signaling pathways. This represents a significant knowledge gap and a promising area for future investigation.

However, studies on other triterpenoids from Ganoderma lucidum, such as Ganoderic Acid D , have revealed interactions with key cellular signaling pathways. For instance, Ganoderic Acid D has been shown to induce apoptosis and autophagy in esophageal squamous cell carcinoma cells by downregulating the PI3K/Akt/mTOR signaling pathway. This highlights the potential for Ganoderma triterpenoids to modulate critical cellular processes.

The workflow for investigating the signaling pathways of a natural product like Ganoderlactone D would typically involve a series of in vitro and in vivo studies.

Caption: A generalized experimental workflow for the elucidation of pharmacological targets and signaling pathways of a natural product.

Given the structural similarity of Ganoderlactone D to other bioactive triterpenoids, it is plausible that it may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. Future research should focus on high-throughput screening against a panel of kinases and other enzymes, as well as cell-based assays to identify its molecular targets and downstream effects.

As an illustrative example of how a related Ganoderma triterpenoid modulates a signaling pathway, the mechanism of Ganoderic Acid D's anti-cancer effect is depicted below.

References

A Technical Guide on the Anti-inflammatory Effects of Ganoderic Acids on Cytokine Production

Disclaimer: Initial searches for "Ganoderlactone D" did not yield specific scientific literature detailing its effects on inflammatory cytokine production. This guide, therefore, focuses on closely related and well-researched compounds from the same natural source, Ganoderma lucidum, namely Ganoderic Acids (GAs) . The data and protocols presented are synthesized from published studies on various Ganoderic Acid isoforms, such as Ganoderic Acid A, Deacetyl Ganoderic Acid F, and Ganoderic Acid Me.

Executive Summary

Chronic inflammation is a critical driver of numerous pathologies, characterized by the overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, particularly Ganoderic Acids, have demonstrated significant anti-inflammatory properties. This document provides a technical overview of the current understanding of how Ganoderic Acids modulate inflammatory cytokine production, focusing on their inhibitory mechanisms on key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). We present quantitative data on cytokine inhibition, detailed experimental protocols for in vitro and in vivo models, and visual diagrams of the molecular pathways and experimental workflows to support further research and drug development.

Data Presentation: Quantitative Effects of Ganoderic Acids on Cytokine Production

The following tables summarize the observed effects of different Ganoderic Acids on the production of key pro-inflammatory cytokines in various experimental models.

Table 1: Effect of Deacetyl Ganoderic Acid F (DeGA F) on Cytokine Secretion in LPS-Stimulated BV-2 Microglial Cells

| Concentration of DeGA F | TNF-α Secretion (% of LPS Control) | IL-6 Secretion (% of LPS Control) | Statistical Significance (p-value) |

| 10 µM | ~75% | ~80% | p < 0.05 |

| 20 µM | ~50% | ~60% | p < 0.01 |

| 40 µM | ~35% | ~45% | p < 0.01 |

| Data synthesized from qualitative and quantitative descriptions in Sheng et al., 2019.[1][2][3] |

Table 2: Effect of Ganoderic Acid A (GAA) on Cytokine Levels in Animal Models of Inflammation

| Model System | Treatment Group | Serum TNF-α Reduction | Serum IL-6 Reduction | Reference |

| Mouse Model of Rheumatoid Arthritis | High-Dose GAA (40 mg/kg) | Significant (p < 0.05) | Significant (p < 0.05) | [4] |

| LPS-Stimulated Mouse Model | Deacetyl Ganoderic Acid F | Significant Suppression | Significant Suppression | [1][3] |

| Note: Specific percentage reductions were not consistently provided in the source abstracts and are noted as "Significant" where statistically validated reductions were reported. |

Table 3: Effect of Ganoderic Acids on NF-κB-Regulated Inflammatory Gene Expression

| Compound | Cell Line | Effect on Gene Expression | Reference |

| Ganoderic Acid Me (GA-Me) | MDA-MB-231 (Breast Cancer) | Downregulation of IL-6 and IL-8 | [5] |

| Ganoderic Acid A (GAA) | Human Nucleus Pulposus Cells | Suppression of iNOS and COX-2 | [6] |

| Ganoderic Acid A, F, H | Breast Cancer Cells | Modulation of AP-1 and NF-κB signaling | [7] |

Experimental Protocols

The following are representative protocols for assessing the anti-inflammatory effects of Ganoderic Acids, based on methodologies described in the cited literature.[1][8][9]

In Vitro Anti-inflammatory Assay Using BV-2 Microglial Cells

-

Cell Culture: Murine BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-